(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

HIV-1 protease inhibition Enantiomeric differentiation Antiviral drug discovery

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS free base: 1212853-38-7; HCl salt: 103659-91-2 / 1423040-73-6), systematically named (4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine, is a chiral sulfur-containing heterocyclic compound belonging to the thiochroman 1,1-dioxide class. With molecular formula C₉H₁₁NO₂S and molecular weight 197.25 g·mol⁻¹ (free base), it features a benzothiopyran ring system bearing a primary amine at the 4-position with defined (S)-stereochemistry and a fully oxidized sulfone (1,1-dioxide) group.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B13201186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=CC=CC=C2C1N
InChIInChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
InChIKeyAGQPICIMOSZNKU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: Chiral Thiochroman 1,1-Dioxide Scaffold for Pharmaceutical Research


(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS free base: 1212853-38-7; HCl salt: 103659-91-2 / 1423040-73-6), systematically named (4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine, is a chiral sulfur-containing heterocyclic compound belonging to the thiochroman 1,1-dioxide class [1]. With molecular formula C₉H₁₁NO₂S and molecular weight 197.25 g·mol⁻¹ (free base), it features a benzothiopyran ring system bearing a primary amine at the 4-position with defined (S)-stereochemistry and a fully oxidized sulfone (1,1-dioxide) group [1]. The compound is commercially available as the hydrochloride salt (MW 233.72 g·mol⁻¹) at purities of ≥95% from multiple reputable suppliers and is classified as a versatile small-molecule scaffold for research and further manufacturing use .

Why (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione Cannot Be Replaced by Generic Thiochroman Analogs


Thiochroman-based compounds exhibit biological activities that are exquisitely sensitive to both absolute stereochemistry at the 4-position and the oxidation state of the ring sulfur atom [1]. Published structure–activity relationship (SAR) data demonstrate that substituting the (S)-enantiomer sulfone with its (R)-enantiomer or with the corresponding sulfide (non-oxidized) analog can result in a >10-fold to >1,000-fold loss in target binding affinity and functional activity [1]. Furthermore, the 4-amino group in this scaffold serves as a critical derivatization handle; the free amine itself is the essential synthetic intermediate en route to carboxamide, sulfonamide, or Boc-protected derivatives that achieve picomolar-level potency [1]. Substitution with racemic material, 6-substituted analogs, or non-sulfone thiochromans therefore introduces unacceptable uncertainty in downstream biological readouts and synthetic reproducibility [2].

Quantitative Differentiation Evidence: (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione vs. Closest Analogs


(S)-Enantiomer Sulfone vs. (R)-Enantiomer Sulfone: HIV-1 Protease Inhibitory Potency

In a head-to-head comparison of Boc-carboxamide derivatives differing only in the stereochemistry of the thiochroman 4-position, the (S)-enantiomer-based inhibitor (4e) exhibited a 12.5-fold more potent enzyme inhibitory Ki (8 pM vs. 0.1 nM) and approximately 10-fold more potent antiviral IC₅₀ (47 nM vs. 476 nM) compared to the (R)-enantiomer-based inhibitor (4b) [1]. Both compounds incorporate the 1,1-dioxide (sulfone) group; the stereochemistry at the 4-position is the sole structural variable. The (S)-configuration is therefore indispensable for achieving sub-nanomolar to picomolar HIV-1 protease inhibition [1].

HIV-1 protease inhibition Enantiomeric differentiation Antiviral drug discovery

Sulfone (1,1-Dioxide) vs. Sulfide Analog: Oxidation-State-Dependent Potency Gain

Within the same stereochemical series (S-enantiomer), oxidation of the thiochroman ring sulfur to the 1,1-dioxide (sulfone) produced a 47.5-fold improvement in enzyme inhibitory Ki (from 0.38 nM to 0.008 nM) and converted an essentially inactive antiviral profile (IC₅₀ > 1 μM) to potent antiviral activity (IC₅₀ = 47 nM) [1]. The corresponding (R)-series showed an even more dramatic sulfone effect: the sulfide 4a had Ki = 26.7 nM and IC₅₀ > 1 μM, while the sulfone 4b achieved Ki = 0.1 nM and IC₅₀ = 476 nM—a 267-fold Ki improvement [1]. The sulfone group enables specific hydrogen-bonding interactions with the backbone NH of Asp29 and Asp30 in the HIV-1 protease S2 subsite, as confirmed by X-ray crystallography [1].

Sulfone pharmacophore Hydrogen bonding SAR oxidation state

X-Ray Crystallographic Confirmation of (S)-Thiochroman Sulfone Binding Mode in HIV-1 Protease

The X-ray crystal structure of the (S)-thiochroman-containing inhibitor 4d (GRL-02815A) bound to wild-type HIV-1 protease was determined at 1.20 Å resolution (PDB: 6DV0) [1][2]. The structure reveals that the bulky sulfur atom of the thiochroman group engages in hydrophobic interactions with Asp29, Asp30, and Ile47 side chains, while the carbamate amide forms a 2.6 Å hydrogen bond with the carbonyl oxygen of Gly48 in the flap region and a 3.4 Å hydrogen bond with the guanidinium NH₂ of Arg8′ [2]. The significant potency enhancement observed upon oxidation to the sulfone (inhibitor 4e) is attributed to additional hydrogen bonds formed between the sulfone oxygens and the backbone NH groups of Asp29 and Asp30 in the S2 subsite [2]. These interactions are stereospecific and cannot be replicated by the (R)-enantiomer.

X-ray crystallography Structure-based drug design Ligand–protein interactions

Blood–Brain Barrier Penetration: In Vivo Pharmacokinetic Differentiation of Thiochroman 1,1-Dioxides from Benzothiadiazine Dioxides

Thiochroman 1,1-dioxides, designed as isosteric replacements for 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor positive allosteric modulators (AMPAR-PAMs), demonstrated the ability to freely cross the blood–brain barrier after oral administration in vivo [1]. Three thiochroman 1,1-dioxides (compounds 12a, 12b, and 12e) were examined for pharmacokinetic profiling and all showed CNS penetration [1]. While the AMPAR modulatory potency of thiochroman 1,1-dioxides was lower than their benzothiadiazine counterparts (as explained by Hirshfeld surface analysis of the cocrystal structures), the BBB-penetrant property distinguishes this scaffold from non-sulfone or non-thiochroman isosteres [1].

Blood–brain barrier CNS drug delivery AMPA receptor modulation

Physicochemical Differentiation: Computed LogP, H-Bond Capacity, and pKa vs. Non-Sulfone and Positional Isomer Analogs

The (4S)-4-amino-thiochroman 1,1-dioxide scaffold presents a distinct physicochemical profile compared to its sulfide analog and positional isomers. The sulfone group increases the hydrogen-bond acceptor count from 1 (sulfide: only the amine nitrogen) to 3 (sulfone: two sulfone oxygens plus amine nitrogen) and substantially reduces LogP compared to the non-oxidized thiochroman [1]. The computed LogP for the 4-aminothiochroman 1,1-dioxide scaffold is approximately 0.2 (XLogP3) to 1.29 (ALogP), compared with an estimated >2.5 for the non-sulfone thiochroman-4-amine [1]. The predicted pKa of the amine is 7.13 ± 0.20, placing it in a range where protonation state is sensitive to physiological pH microenvironments . The polar surface area (TPSA) is 60.16 Ų . These parameters collectively differentiate the compound from 6-substituted analogs (e.g., 6-chloro, 6-methyl, 6-bromo), which modulate lipophilicity and steric bulk without altering the core sulfone pharmacophore.

Physicochemical properties LogP Hydrogen bonding Drug-likeness

Commercial Purity, Salt Form, and Physical Characterization: Benchmarks for Reproducible Research Procurement

The (4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is commercially available with defined purity specifications that support its use as a reproducible research intermediate. Sigma-Aldrich (Enamine sourcing) supplies the compound at 95% purity as a powder with a melting point of 250–252 °C . ChemScene lists a purity of ≥98% . The hydrochloride salt form (CAS 103659-91-2) provides enhanced solid-state stability and water solubility compared to the free base. Independent suppliers including Biosynth (Cat. YGC04073, min. 95% purity), American Elements (CAS 1423040-73-6, MFCD22421795), and AK Scientific (Cat. 7169CQ, 95% purity) offer the (S)-enantiomer specifically, enabling procurement of stereochemically defined material rather than racemic or unspecified mixtures . The compound is classified for research and further manufacturing use only, not for direct human or veterinary application .

Quality control Purity specification Analytical reference Procurement

High-Value Application Scenarios for (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione Based on Quantitative Evidence


Chiral Intermediate for Picomolar HIV-1 Protease Inhibitor Synthesis

The (S)-stereochemistry and 1,1-dioxide group of this compound are the essential scaffold elements that enabled development of inhibitor 4e, which achieved a Ki of 8 pM against HIV-1 protease—among the most potent inhibitors reported in the aminothiochromane series [1]. The free amine serves as the immediate precursor for Boc-protection and carboxamide coupling to generate the P2 ligand. Procurement of the defined (S)-enantiomer sulfone, rather than the racemate or (R)-enantiomer, is mandatory for replicating the published synthetic route and achieving comparable potency. Researchers developing next-generation HIV-1 protease inhibitors targeting drug-resistant variants should specify this compound as the chiral starting material [1].

AMPA Receptor Positive Allosteric Modulator (AMPAR-PAM) Scaffold with Demonstrated CNS Bioavailability

The thiochroman 1,1-dioxide scaffold has been validated as a BBB-penetrant core for AMPAR-PAM development, as demonstrated by the in vivo pharmacokinetic profiling of compounds 12a, 12b, and 12e showing free brain penetration after oral administration [2]. While the free 4-amine is not itself an optimized PAM, it provides the derivatization handle for introducing substituents that modulate AMPAR affinity and subtype selectivity. For CNS drug discovery programs targeting cognitive disorders, the scaffold's established brain permeability differentiates it from benzothiadiazine dioxides and other heterocyclic AMPAR-PAM cores [2].

Stereochemically Defined Building Block for Thiochroman-Focused Combinatorial Libraries

The primary amine at the 4-position enables rapid diversification through amide coupling, reductive amination, sulfonamide formation, or urea synthesis. The (S)-configuration of this compound provides a single-enantiomer entry point for constructing stereochemically pure compound libraries. The physicochemical profile (LogP ~0.2–1.3, TPSA 60.16 Ų, 3 H-bond acceptors) places derivatives in favorable drug-like chemical space, while the sulfone group provides metabolic stability advantages over the corresponding sulfide [3][4]. This compound is suitable as a core scaffold for parallel synthesis campaigns targeting protease, kinase, or GPCR targets where the thiochroman 1,1-dioxide chemotype has demonstrated activity.

Analytical Reference Standard for Chiral Purity Method Development and Impurity Profiling

As a compound available with defined enantiomeric identity (CAS 1212853-38-7 free base; CAS 103659-91-2 HCl salt) and purity specifications of 95–98% , this (S)-enantiomer serves as a qualified reference standard for developing chiral HPLC or SFC methods to assess enantiomeric excess in synthetic batches. Its melting point (250–252 °C for the HCl salt) and spectroscopic properties (NMR, MS) provide orthogonal identity confirmation points. Pharmaceutical impurity profiling programs can use this compound to spike and validate methods for detecting the undesired (R)-enantiomer in API manufacturing processes .

Quote Request

Request a Quote for (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.